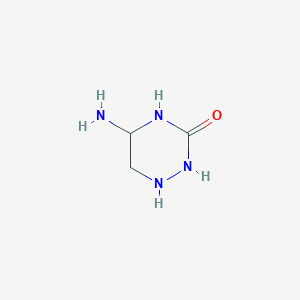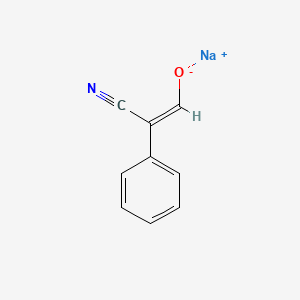![molecular formula C13H23NO3SSi B12352431 Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)
Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-: is an organosilicon compound with the chemical formula C12H19NO3SSi. This compound is notable for its unique structure, which combines a pyridine ring with a trimethoxysilyl group via a thioether linkage. The presence of both pyridine and silane functionalities makes it a versatile compound in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- typically involves the reaction of 2-bromoethyltrimethoxysilane with pyridine in the presence of a base. This reaction replaces the bromo group with a pyridyl group to produce the target compound . The reaction conditions generally include:
Temperature: Mild conditions, often around room temperature.
Solvent: Commonly used solvents include toluene or other non-polar solvents.
Catalysts: Bases such as sodium or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: To ensure a steady production rate and maintain consistent quality.
Purification: Techniques such as distillation or recrystallization to purify the final product.
化学反应分析
Types of Reactions: Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, making it useful in sol-gel processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions to facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Piperidine Derivatives: From reduction reactions.
Siloxane Polymers: From hydrolysis and condensation reactions.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals.
Material Science: Employed in the synthesis of siloxane polymers and nanomaterials.
Biology:
Bioconjugation: The trimethoxysilyl group allows for the attachment of biomolecules to surfaces, useful in biosensors and diagnostic tools.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry:
Coatings and Adhesives: Utilized in the formulation of advanced coatings and adhesives due to its strong bonding properties.
作用机制
The mechanism of action of Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- involves its ability to form stable bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the formation of robust coatings. The pyridine ring can coordinate with metal ions, making it valuable in catalysis and material science applications .
相似化合物的比较
Pyridine, 2-[2-(trimethoxysilyl)ethyl]-: Similar structure but lacks the thioether linkage.
3-(Trimethoxysilyl)propylamine: Contains a primary amine group instead of a pyridine ring.
Octakis-2-{[3-(trimethoxysilyl)propyl]thio}ethyl-octasilsesquioxane: A more complex structure with multiple silane groups.
Uniqueness: Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is unique due to its combination of a pyridine ring and a trimethoxysilyl group via a thioether linkage. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
属性
分子式 |
C13H23NO3SSi |
|---|---|
分子量 |
301.48 g/mol |
IUPAC 名称 |
trimethoxy-[3-(2-pyridin-2-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-15-19(16-2,17-3)12-6-10-18-11-8-13-7-4-5-9-14-13/h4-5,7,9H,6,8,10-12H2,1-3H3 |
InChI 键 |
LIFMMVSLTIJSGZ-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCSCCC1=CC=CC=N1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





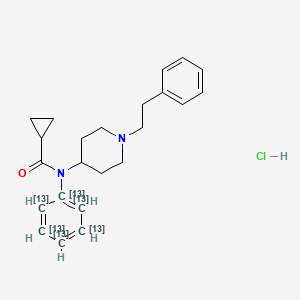
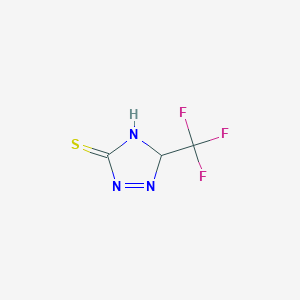
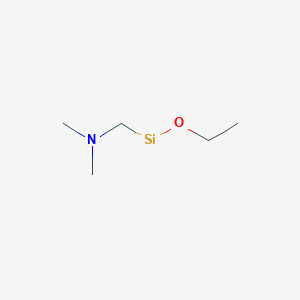
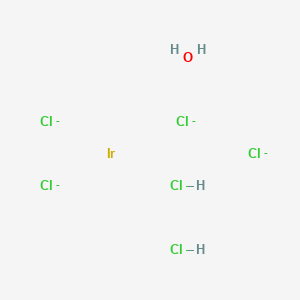
![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)
![1-Butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12352407.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)
